molecular formula C7H13NO3 B048208 2-Pentanamidoacetic acid CAS No. 24003-66-5

2-Pentanamidoacetic acid

Cat. No.: B048208
CAS No.: 24003-66-5
M. Wt: 159.18 g/mol
InChI Key: NYZBWOSRZJKQAI-UHFFFAOYSA-N
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Description

Valerylglycine, also known as N-valerylglycine, is an acyl glycine. Acyl glycines are minor metabolites of fatty acids and are produced through the action of glycine N-acyltransferase. Valerylglycine is identified based on its liquid chromatographic-atmospheric pressure chemical ionization mass spectra

Preparation Methods

Valerylglycine can be synthesized by the esterification of valeric acid and glycine. This reaction is generally carried out under acidic conditions, with common catalysts being acids or alcohols . The process involves the following steps:

    Esterification: Valeric acid reacts with glycine in the presence of an acid catalyst.

    Purification: The resulting product is purified to obtain valerylglycine in its pure form.

Industrial production methods for valerylglycine are similar, involving large-scale esterification processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Valerylglycine undergoes various chemical reactions, including:

    Oxidation: Valerylglycine can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: Valerylglycine can undergo substitution reactions where the acyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Valerylglycine has several applications in scientific research:

Mechanism of Action

Valerylglycine exerts its effects through its role in metabolic pathways. It is produced by the enzyme glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine . This reaction is crucial in the metabolism of fatty acids and the regulation of glycine levels in the body. The molecular targets and pathways involved include the glycine cleavage system and various enzymes that regulate glycine metabolism.

Comparison with Similar Compounds

Valerylglycine belongs to the class of N-acyl-alpha amino acids. Similar compounds include:

    Acetylglycine: An acyl glycine with an acetyl group.

    Butyrylglycine: An acyl glycine with a butyryl group.

    Hexanoylglycine: An acyl glycine with a hexanoyl group.

Properties

IUPAC Name

2-(pentanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-3-4-6(9)8-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZBWOSRZJKQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406150
Record name Valerylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24003-66-5
Record name N-pentanoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24003-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valerylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding valerylglycine in cattle urine?

A1: The presence of valerylglycine, specifically N-n-valerylglycine (I) and N-sec-valerylglycine (II), was identified in the urine of female Holstein Friesian cattle. [] This discovery is significant as it reveals a previously unreported metabolic byproduct in these animals. While the exact metabolic pathway leading to its formation remains unclear, its presence regardless of diet suggests it may be linked to basal metabolic processes in cattle. Further research is needed to fully understand the implications of this finding.

Q2: How does dietary supplementation with Bacillus subtilis affect valerylglycine levels in chickens?

A3: Interestingly, dietary supplementation with Bacillus subtilis, specifically strains 1781 and 747, has been shown to alter intestinal valerylglycine levels in chickens. [] While the exact mechanism behind this observation remains to be elucidated, it highlights the potential influence of gut microbiota on host metabolism. This finding warrants further investigation to understand the potential benefits and implications of modulating valerylglycine levels through dietary interventions.

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